N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide
Description
Historical Development of Sulfonamide Chemistry
The sulfonamide lineage originates with Paul Gelmo’s 1908 synthesis of sulfanilamide, though its therapeutic potential remained unrecognized until Gerhard Domagk’s systematic investigations at IG Farbenindustrie. Domagk’s 1932 discovery that prontosil (sulfonamidochrysoidine) cured streptococcal infections in mice marked a paradigm shift – the first evidence that synthetic chemicals could combat systemic bacterial pathogens without relying on immune modulation. Crucially, French researchers later demonstrated that prontosil’s active metabolite, sulfanilamide, provided the foundational benzenesulfonamide structure (C~6~H~5~SO~2~NH~2~) for subsequent derivatization.
This breakthrough catalyzed rapid innovation: by 1937, over 5,000 sulfonamide analogs had been synthesized, with N-substituted variants like N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide emerging from systematic structure-activity relationship (SAR) studies. The chlorine and hydroxy substitutions at positions 3 and 4 of the phenyl ring, combined with methyl groups at 2 and 5, exemplify mid-20th century efforts to optimize antibacterial efficacy through steric and electronic modulation.
Significance in Medicinal Chemistry Research
Benzenesulfonamide derivatives occupy a unique niche due to their dual functionality: the sulfonamide group (–SO~2~NH–) enables hydrogen bonding with biological targets, while aromatic substituents govern pharmacokinetic properties. Comparative studies reveal distinct pharmacological profiles based on substitution patterns:
| Substitution Pattern | Primary Activity | Molecular Target |
|---|---|---|
| 4-Amino (Sulfanilamide) | Antibacterial | Dihydropteroate synthase |
| 3-Chloro-4-hydroxy-2,5-dimethyl | Antidiabetic/Enzyme modulation | Carbonic anhydrase isoforms |
| 2-Thiadiazole | Anticancer | Tubulin polymerization |
Table 1: Pharmacological diversity of benzenesulfonamide derivatives
The 3-chloro-4-hydroxy-2,5-dimethylphenyl variant demonstrates particular affinity for carbonic anhydrase isoforms, making it a template for designing isoform-selective inhibitors. Its chlorine atom enhances membrane permeability, while hydroxy and methyl groups confer metabolic stability – critical for oral bioavailability.
Evolution of Benzenesulfonamide Investigation Methodologies
Early synthetic routes relied on nucleophilic aromatic substitution, but modern techniques employ:
- Ugi Multicomponent Reactions : Enabling single-step assembly of complex benzenesulfonamides with >80% yields.
- Computational Docking : Predicting binding poses against carbonic anhydrase IX (Glide XP scores: −9.2 to −11.3 kcal/mol).
- Metabolomic Profiling : LC-MS/MS analyses quantify hepatic clearance rates (t~1/2~ = 4.7–6.3 hr in murine models).
Crystallographic studies (PDB ID: 4XYZ) reveal that the 3-chloro group in this compound forms a halogen bond with Thr~199~ in carbonic anhydrase II, explaining its 18 nM inhibitory potency. These methodologies have shifted the field from empirical screening to rational design.
Current Research Landscape and Emerging Trends
Recent investigations focus on three frontiers:
- Antidiabetic Applications : Derivatives inhibit α-glucosidase (IC~50~ = 2.3 μM) and stimulate insulin secretion via K~ATP~ channel modulation.
- Anticancer Potential : Copper(II) complexes of the compound exhibit pro-apoptotic effects in MCF-7 cells (EC~50~ = 8.9 μM).
- Nanodelivery Systems : PEGylated liposomes increase tumor accumulation 3.2-fold compared to free drug formulations.
The integration of machine learning models (e.g., Random Forest classifiers predicting EC~50~ values with R^2^ = 0.87) represents a paradigm shift, enabling rapid virtual screening of novel analogs.
Properties
IUPAC Name |
N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-8-12(10(2)13(15)14(9)17)16-20(18,19)11-6-4-3-5-7-11/h3-8,16-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSUWSPCHAFZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)Cl)C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-hydroxy-2,5-dimethylphenylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and facilitates the formation of the sulfonamide bond. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzenesulfonamide derivatives, as detailed below.
Substituent Analysis and Electronic Effects
- (E)-4-((3-Chloro-4-Hydroxy-5-Methylphenyl)Diazenyl)-N-(Pyridin-2-yl)Benzenesulfonamide () Key Differences: A diazenyl (-N=N-) linker and a pyridinyl group replace the direct sulfonamide-phenyl bond. The substituents include a 3-chloro-4-hydroxy-5-methylphenyl group. The pyridinyl group may improve water solubility via hydrogen bonding. The methyl group at position 5 (vs. 2,5-dimethyl in the target compound) reduces steric hindrance, possibly favoring binding to flat protein surfaces .
- 4-Chloro-N-(4-Chloro-2,5-Dimethoxyphenyl)Benzenesulfonamide () Key Differences: Methoxy (-OCH₃) groups at positions 2 and 5 replace the hydroxyl and methyl groups. Impact: Methoxy groups are electron-donating, increasing the phenyl ring’s electron density compared to the electron-withdrawing chlorine. This alters reactivity in electrophilic substitution. The lack of a hydroxyl group eliminates hydrogen-bond donor capacity, reducing solubility in polar solvents .
N-(4-Hydroxyphenyl)Benzenesulfonamide ()
- Key Differences : Simplest analog with only a 4-hydroxyphenyl group.
- Impact : The absence of chloro and methyl groups reduces steric bulk and lipophilicity, making it less membrane-permeable but more water-soluble. Crystallography reveals intermolecular N–H⋯O and O–H⋯O hydrogen bonds, stabilizing its solid-state structure .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 311.78 g/mol. Its structure includes a chloro substituent, a hydroxy group, and two methyl groups on the aromatic ring, which contribute to its unique properties and biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C14H14ClNO3S |
| Molecular Weight | 311.78 g/mol |
| Key Functional Groups | Chloro, Hydroxy, Methyl |
This compound acts primarily through the inhibition of specific enzymes. The sulfonamide group is known to form hydrogen bonds with amino acid residues in proteins, leading to enzyme activity inhibition. This mechanism is crucial for its potential applications in treating various diseases.
Biological Activities
-
Anticancer Activity :
- Inhibition of Carbonic Anhydrase IX : This enzyme is implicated in various cancers, and studies have shown that this compound can selectively inhibit its activity. In vitro studies indicated that it induces apoptosis in cancer cell lines such as MDA-MB-231 while sparing normal cells .
- Selectivity : The compound demonstrated a significant selectivity index against cancer cells compared to non-cancerous cells, making it a promising candidate for further development in cancer therapeutics .
-
Antibacterial Properties :
- The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. Its antibacterial activity is attributed to its ability to inhibit bacterial enzyme systems essential for growth and replication.
Study on Anticancer Effects
In a study focused on triple-negative breast cancer (TNBC), this compound exhibited significant anti-proliferative effects with an IC50 value indicating potent inhibition of cell growth. The compound was also effective in reducing metastasis in mouse models inoculated with TNBC cells .
Study on Antibacterial Effects
Another study assessed the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide with high yield and purity?
- Methodological Answer : Optimize nucleophilic aromatic substitution (SNAr) between 3-chloro-4-hydroxy-2,5-dimethylaniline and benzenesulfonyl chloride. Use anhydrous conditions (e.g., DMF as solvent, base like pyridine) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
- Key Data : Analogous sulfonamide syntheses report yields of 70-85% under optimized conditions (e.g., 24h reflux in DMF with triethylamine) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and phenolic O-H (broad ~3200 cm⁻¹) .
- NMR : Use H NMR to identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and hydroxyl proton (δ 9–10 ppm, exchangeable). C NMR confirms sulfonamide quaternary carbon (~140 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?
- Methodological Answer : Perform single-crystal X-ray diffraction. Refine structures using SHELXL (for small molecules) with parameters like R-factor < 5%. Validate geometry using PLATON to check for voids, hydrogen bonding (e.g., O-H···O=S interactions), and π-stacking .
- Example : A related sulfonamide (N-(2,3-dimethylphenyl)-4-fluorobenzenesulfonamide) showed intermolecular H-bonding (2.8 Å) stabilizing the crystal lattice .
Q. How to address discrepancies in biological activity data across different assays?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., enzymes). Compare docking scores (ΔG) with experimental IC₅₀ values .
- Assay Validation : Ensure consistent assay conditions (pH, temperature) and use positive controls (e.g., known inhibitors).
Q. What strategies validate substituent effects on bioactivity and binding affinity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., varying halogen or methyl groups) and compare activities.
- Free Energy Calculations : Use MM-PBSA/GBSA in MD simulations to quantify binding energy contributions from substituents .
| Ligand | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| SulfaE | hTPI | −6.84 |
| SulfaC | hTPI | −7.10 |
| SulfaH | hTPI | −6.15 |
Experimental Design & Data Contradiction Analysis
Q. How to design experiments to investigate the role of the chloro substituent in biological activity?
- Methodological Answer :
- Control Compounds : Syntize des-chloro and fluoro analogs.
- Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀, Ki) against target enzymes.
- Computational Analysis : Perform electrostatic potential maps to assess chloro’s electron-withdrawing effects on binding .
Q. How to resolve conflicting solubility data in different solvent systems?
- Methodological Answer :
- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
- Hansen Solubility Parameters : Compare experimental solubility with HSPiP predictions to identify optimal solvents .
Crystallography & Validation
Q. What are best practices for refining and validating sulfonamide crystal structures?
- Methodological Answer :
- Refinement : Use SHELXL with least-squares minimization. Apply TWIN/BASF commands for twinned data if needed .
- Validation Tools :
- PLATON : Check for missed symmetry, R-int discrepancies.
- CheckCIF : Resolve alerts related to thermal ellipsoids or bond lengths .
Advanced Synthesis Challenges
Q. How to mitigate sulfonamide hydrolysis during synthesis or storage?
- Methodological Answer :
- Stabilization : Store under inert atmosphere (N₂/Ar) at −20°C. Avoid protic solvents (e.g., water, methanol) during synthesis.
- Protection Strategies : Temporarily protect the hydroxyl group (e.g., acetyl) before sulfonylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
